molecular formula C19H20F3N3O2 B3129051 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate CAS No. 339011-45-9

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate

Cat. No. B3129051
CAS RN: 339011-45-9
M. Wt: 379.4 g/mol
InChI Key: XGQUWQDQDHCION-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, also known as TFPB, is a chemical compound used in scientific research. It is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. TFPB has been studied extensively for its potential therapeutic applications in diabetes and metabolic disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Novel Anti-Infective Agents Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, related to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is used as an intermediate in the synthesis of new anti-infective agents. The synthesis process emphasizes trifluoromethylation using an economical and safe method (Mulder et al., 2013).

  • Precursor in Synthesis of Pyridyl Derivatives : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a compound similar to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is used as a precursor in the synthesis of certain pyridyl derivatives, demonstrating the role of trifluoromethyl groups in chemical synthesis (Eichler et al., 1976).

  • Trifluoroethylation in Medicinal Chemistry : The trifluoroethyl group, as seen in 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is widely used in medicinal chemistry due to its impact on the biological activities of molecules. This strategy includes the synthesis of (2,2,2-trifluoroethyl)arenes, highlighting the significance of fluorinated moieties in drug design (Zhao & Hu, 2012).

  • Synthesis of Fluorinated Pharmaceuticals : The synthesis of 2,2,2-trifluoroethylated onium salts, which includes structures similar to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, demonstrates the role of trifluoroethyl groups in the development of new pharmaceutical compounds (Umemoto & Gotoh, 1991).

Pharmacological Research

  • Antimicrobial Activity : Certain benzonitrile/nicotinonitrile-based s-triazines, related in structure to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, have been synthesized and demonstrated significant antimycobacterial activity, suggesting the potential role of similar compounds in antimicrobial research (Patel, Chikhalia, & Kumari, 2014).

properties

IUPAC Name

2,2,2-trifluoroethyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)14-27-18(26)16-6-7-17(23-12-16)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQUWQDQDHCION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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